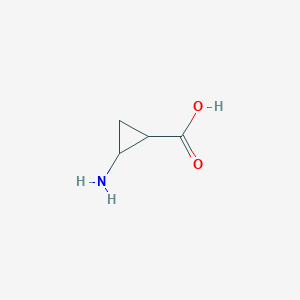
Ccris 2964
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccris 2964, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
Ccris 2964 exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The binding of Ccris 2964 to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects:
Ccris 2964 has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on serine proteases, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ccris 2964 in lab experiments is its specificity for serine proteases. This allows for the investigation of the role of these enzymes in various physiological processes. However, one limitation is that Ccris 2964 may not be effective against all serine proteases, and its inhibitory effect may vary depending on the specific enzyme being studied.
Direcciones Futuras
There are several potential future directions for research on Ccris 2964. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of interest is the development of more potent and selective serine protease inhibitors based on the structure of Ccris 2964. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ccris 2964 and its potential as a research tool in various areas of biology and medicine.
In conclusion, Ccris 2964 is a valuable tool for investigating the role of serine proteases in various physiological processes. Its specificity for serine proteases and potential as a therapeutic agent make it an area of interest for future research.
Métodos De Síntesis
Ccris 2964 can be synthesized through a multistep process involving the reaction of Ccris 2964chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain Ccris 2964 as a white crystalline solid.
Aplicaciones Científicas De Investigación
Ccris 2964 has been used in various scientific research studies due to its potential as a serine protease inhibitor. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This makes it a valuable tool for investigating the role of serine proteases in various physiological processes, such as blood coagulation and inflammation.
Propiedades
IUPAC Name |
6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZVLDFOLCMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922898 |
Source


|
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ccris 2964 | |
CAS RN |
119239-64-4 |
Source


|
| Record name | anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














